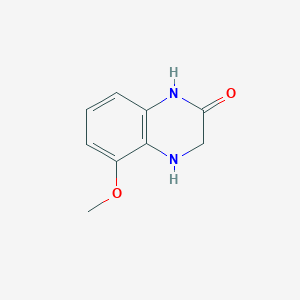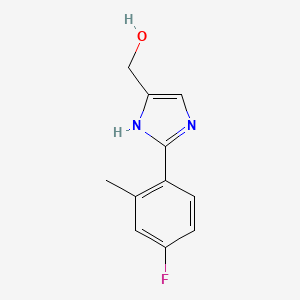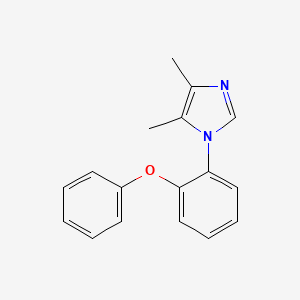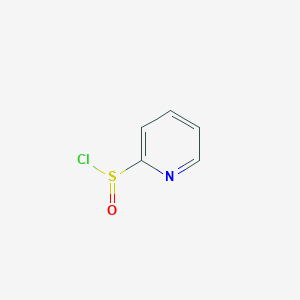
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methoxy group at the 5-position and a dihydroquinoxalinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoxaline derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Reduction to Dihydroquinoxalinone: The final step involves the reduction of the quinoxaline core to the dihydroquinoxalinone moiety using a reducing agent such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions:
Oxidation: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
Chemistry: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Quinoxaline: The parent compound of the quinoxaline family, lacking the methoxy and dihydroquinoxalinone moieties.
5-Hydroxy-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyquinoxaline: Lacks the dihydroquinoxalinone moiety but contains the methoxy group.
Comparison:
- Compared to quinoxaline, the methoxy group enhances the compound’s reactivity and potential biological activity.
- The dihydroquinoxalinone moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is unique due to the presence of both the methoxy group and the dihydroquinoxalinone moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
5-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-4,10H,5H2,1H3,(H,11,12) |
InChI 键 |
PUBCZDQEKCSASS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1NCC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)


![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)

![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)



![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
